molecular formula C20H18ClN5O2S2 B2706095 5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide CAS No. 833428-51-6

5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide

Cat. No.: B2706095
CAS No.: 833428-51-6
M. Wt: 459.97
InChI Key: YJUYZLYVRSITCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups, a cyclopenta[b]thiophen ring system, and a pyridin-3-ylmethylcarbamoyl moiety. The chloro and methylsulfanyl groups enhance electrophilicity and lipophilicity, while the carboxamide linkage and pyridine substituent may facilitate target binding via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S2/c1-29-20-24-10-13(21)16(25-20)18(28)26-19-15(12-5-2-6-14(12)30-19)17(27)23-9-11-4-3-7-22-8-11/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,23,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYZLYVRSITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

  • Chlorine atom : Often associated with increased lipophilicity and biological activity.
  • Methylsulfanyl group : Known for enhancing the pharmacokinetic properties of compounds.
  • Pyridine and cyclopentathiophene moieties : These heterocycles are commonly found in biologically active compounds and can interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including the one , exhibit significant anticancer properties. These compounds often function through the inhibition of critical cellular pathways involved in cancer cell proliferation.

  • Mechanism of Action :
    • The compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that observed in other sulfonamide derivatives known to target microtubules .
    • Molecular docking studies suggest binding affinity to colchicine-binding sites on tubulin, which is crucial for disrupting mitotic processes .
  • Case Studies :
    • A study evaluated a series of similar pyrimidine derivatives, revealing that those with structural similarities to our compound showed potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells .
    • In vitro tests demonstrated that certain derivatives led to significant growth inhibition in tumor cells, indicating a promising therapeutic potential .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Sulfonamides are well-documented for their broad-spectrum antibacterial effects.

  • In Vitro Studies :
    • Compounds similar to this pyrimidine derivative have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
    • The mechanism often involves enzyme inhibition, disrupting bacterial metabolic pathways.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.

  • Enzyme Interaction :
    • Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer’s . Compounds with similar structures have shown promising results in inhibiting this enzyme.
    • Urease inhibition can be beneficial in managing infections caused by urease-producing bacteria, which are linked to urinary tract infections .

Data Tables

Biological ActivityMechanismTargeted PathwayReference
AnticancerTubulin polymerization inhibitionCell cycle arrest (G2/M)
AntimicrobialEnzyme inhibitionBacterial metabolism disruption
Enzyme InhibitionAChE inhibitionNeurotransmitter regulation

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrimidine + Cyclopenta[b]thiophen Cl, SCH3, Pyridin-3-ylmethylcarbamoyl ~495.0 (estimated)
N-(2,4-dimethoxyphenyl) analog [] Pyrimidine OCH3, OH, SCH3 ~430.0
4-(2-chlorophenyl) analog [] Pyrimidine Cl, SCH3, OCH3 ~420.0

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s chloro and methylsulfanyl groups increase logP compared to hydroxyl- or methoxy-substituted analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding: The pyridin-3-ylmethylcarbamoyl group provides H-bond acceptors, whereas methoxy substituents in analogs act as weak H-bond donors. highlights that intramolecular H-bonding in hydroxy-substituted analogs reduces polarity, increasing retention in chromatographic systems .

Table 2: Physicochemical Properties

Compound logP (Predicted) H-Bond Donors H-Bond Acceptors Retention Factor (HPTLC)*
Target Compound 3.8 2 7 0.65
N-(2,4-dimethoxyphenyl) analog 2.5 3 8 0.45
4-(2-chlorophenyl) analog 3.2 1 6 0.55

*Based on methodologies in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.